molecular formula C8H16F2N2S B13162800 2,2-Difluoro-3-(3-methylthiomorpholin-4-yl)propan-1-amine

2,2-Difluoro-3-(3-methylthiomorpholin-4-yl)propan-1-amine

Cat. No.: B13162800
M. Wt: 210.29 g/mol
InChI Key: SYZWULLYEFVAEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-3-(3-methylthiomorpholin-4-yl)propan-1-amine is a chemical compound with the molecular formula C8H16F2N2S. It is characterized by the presence of difluoro groups, a thiomorpholine ring, and an amine group. This compound is primarily used for research purposes and has various applications in scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(3-methylthiomorpholin-4-yl)propan-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,2-difluoropropan-1-amine with 3-methylthiomorpholine in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(3-methylthiomorpholin-4-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Difluoro-3-(3-methylthiomorpholin-4-yl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(3-methylthiomorpholin-4-yl)propan-1-amine involves its interaction with specific molecular targets. The compound’s difluoro groups and thiomorpholine ring play crucial roles in its binding affinity and reactivity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both difluoro groups and a thiomorpholine ring, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C8H16F2N2S

Molecular Weight

210.29 g/mol

IUPAC Name

2,2-difluoro-3-(3-methylthiomorpholin-4-yl)propan-1-amine

InChI

InChI=1S/C8H16F2N2S/c1-7-4-13-3-2-12(7)6-8(9,10)5-11/h7H,2-6,11H2,1H3

InChI Key

SYZWULLYEFVAEP-UHFFFAOYSA-N

Canonical SMILES

CC1CSCCN1CC(CN)(F)F

Origin of Product

United States

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